4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene
Description
4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is an organic compound characterized by the presence of a fluorine atom, a methylsulfanyl group, and a nitro group attached to a benzene ring
Properties
IUPAC Name |
4-fluoro-1-methylsulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWLZQOZGNKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene typically involves the nitration of 4-Fluoro-1-(methylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-Fluoro-1-(methylsulfonyl)-2-nitrobenzene.
Reduction: 4-Fluoro-1-(methylsulfanyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes. The molecular targets and pathways involved can vary based on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
- 4-Fluoro-1-(methylsulfonyl)-2-nitrobenzene.
- 4-Fluoro-1-(methylsulfanyl)-2-aminobenzene.
- 4-Fluoro-1-(methylsulfanyl)benzene.
Uniqueness: 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the fluorine atom, methylsulfanyl group, and nitro group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Biological Activity
4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its structure, which includes a nitro group and a fluorine atom, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 201.19 g/mol
This compound contains:
- A fluorine atom that enhances lipophilicity and may improve binding affinity to biological targets.
- A nitro group , which is often associated with electrophilic reactivity, potentially leading to oxidative stress in biological systems.
- A methylsulfanyl group that may influence the compound's interaction with enzymes and receptors.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : Nitro compounds typically interact with various enzymes, potentially leading to inhibition or activation of metabolic pathways. The presence of the nitro group can result in the formation of reactive intermediates that may covalently modify proteins or nucleic acids.
- Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
- Cell Signaling Pathways : It has been suggested that compounds with similar structures can modulate signaling pathways such as the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
Biological Activity
Recent studies have explored various aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that nitrobenzene derivatives exhibit antimicrobial properties. For example, compounds structurally related to this compound have shown significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) reported between 0.004–50 μg/mL .
Cytotoxicity
In vitro assays demonstrate that this compound can exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis through ROS generation has been documented, suggesting potential use in cancer therapy.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The lipophilicity imparted by the fluorine atom may enhance absorption across biological membranes.
- Metabolism : Nitro groups are often metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : The compound's solubility profile will determine its excretion route, influencing its overall bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
